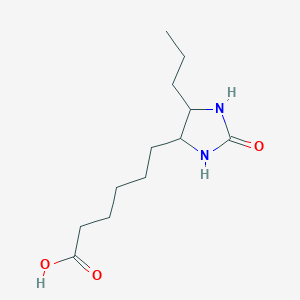![molecular formula C22H20N2O2 B5613004 1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B5613004.png)
1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
The synthesis of 1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yield and efficiency. The structure of the synthesized compound is confirmed using techniques such as FTIR, NMR, and mass spectrometry .
Chemical Reactions Analysis
1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include HBr, HCl, and H2SO4 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, acidolysis of the compound can lead to the formation of enol ether compounds via the benzyl cation intermediate .
Scientific Research Applications
1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic properties, including anticancer activity . In medicine, benzimidazole derivatives are being explored as potential drugs for various diseases. In industry, the compound is used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol and 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol . These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-2-[(2-methoxyphenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-25-20-13-7-8-14-21(20)26-16-22-23-18-11-5-6-12-19(18)24(22)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHHWBWTFZUYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-fluorobenzyl)thio]-N-(2-furylmethyl)benzamide](/img/structure/B5612952.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5612957.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5612965.png)

![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1,3-benzothiazole](/img/structure/B5612981.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5612997.png)
![1-[2-(Propan-2-yl)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea](/img/structure/B5613011.png)
![4-[5-(2-chlorophenyl)-2-furoyl]-1,4-oxazepane](/img/structure/B5613019.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5613022.png)
![N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-4-piperidin-3-ylbenzamide](/img/structure/B5613036.png)

![2-(4-chlorobenzyl)-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613051.png)
![N-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine](/img/structure/B5613055.png)
